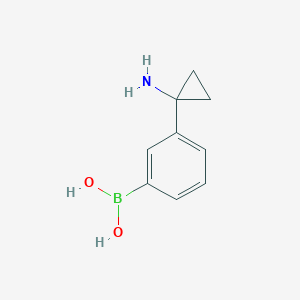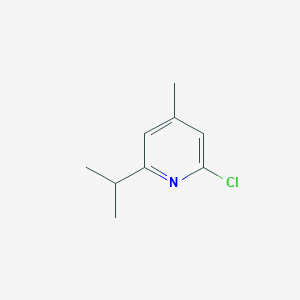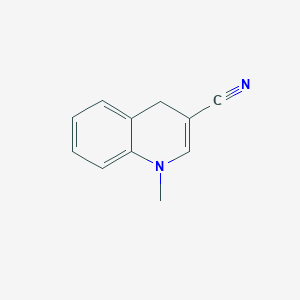![molecular formula C9H15NO2 B15071589 Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
Methyl 1-aminospiro[2.4]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-aminospiro[24]heptane-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aminospiro[2.4]heptane-1-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of a spirocyclic ketone precursor, which undergoes a nucleophilic substitution reaction with an amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Scientific Research Applications
Methyl 1-aminospiro[2.4]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-aminospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxyspiro[2.4]heptane-1-carboxylate
- Methyl 1-aminospiro[3.4]octane-1-carboxylate
- Methyl 1-aminospiro[2.5]nonane-1-carboxylate
Uniqueness
Methyl 1-aminospiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-aminospiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)9(10)6-8(9)4-2-3-5-8/h2-6,10H2,1H3 |
InChI Key |
JBDCSYPSAMOEKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)



![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)




